Methanesulfonanilide, 4'-(3-butyramido-9-acridinylamino)-
Description
Methanesulfonanilide, 4'-(3-butyramido-9-acridinylamino)- (hereafter referred to by its full systematic name) is a derivative of the 9-anilinoacridine class, characterized by a methanesulfonanilide backbone and a 3-butyramido substituent on the acridine ring. This compound belongs to a broader family of acridinylamino methanesulfonanilides, which have been extensively studied for their antitumor properties. These agents typically function via DNA intercalation, inhibition of topoisomerase II, and induction of DNA damage, leading to apoptosis in cancer cells . The structural modifications, such as the addition of the butyramido group, are hypothesized to enhance DNA-binding affinity, alter pharmacokinetics, and reduce toxicity compared to earlier analogs .
Properties
CAS No. |
59988-08-8 |
|---|---|
Molecular Formula |
C24H24N4O3S |
Molecular Weight |
448.5 g/mol |
IUPAC Name |
N-[9-[4-(methanesulfonamido)anilino]acridin-3-yl]butanamide |
InChI |
InChI=1S/C24H24N4O3S/c1-3-6-23(29)25-18-13-14-20-22(15-18)27-21-8-5-4-7-19(21)24(20)26-16-9-11-17(12-10-16)28-32(2,30)31/h4-5,7-15,28H,3,6H2,1-2H3,(H,25,29)(H,26,27) |
InChI Key |
QFIQARFGVKQNAF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC2=NC3=CC=CC=C3C(=C2C=C1)NC4=CC=C(C=C4)NS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Structure
| Parameter | Details |
|---|---|
| Molecular Formula | C$${24}$$H$${23}$$N$${5}$$O$${3}$$S (approximate based on acridine and butyramido groups) |
| Molecular Weight | 448.5 g/mol |
| Synonyms | Methanesulfonanilide, 4'-(3-butyramido-9-acridinylamino)-; N-(p-(9-(3-Butyramidoacridinyl)amino)phenyl)methanesulfonamide |
| CAS Number | 59988-08-8 |
| PubChem CID | 3042570 |
The compound features an acridine core substituted at the 9-position with a butyramido group linked via an amino bridge to a methanesulfonanilide moiety.
Preparation Methods Analysis
Detailed Synthetic Route from Literature
A representative preparation method is described in patent CN114181187A, detailing the synthesis of 4-methanesulfonamido butyramide compounds structurally related to the target molecule. The key steps are as follows:
Step 1: Synthesis of 4-(N-(3-chlorophenyl)methanesulfonamido) ethyl butyrate
- React N-(3-chlorophenyl)methanesulfonamide with potassium carbonate in dimethylformamide (DMF) at 80 °C.
- Add 4-bromobutyric acid ethyl ester and continue the reaction for 16 hours.
- Workup involves extraction with ethyl acetate and water, drying, and purification by column chromatography.
- Yield: 71% of ethyl 4-(N-(3-chlorophenyl)methanesulfonamido)butyrate.
Step 2: Conversion to 4-methanesulfonamido butyramide compound
- React 4-(N-(3-chlorophenyl)methanesulfonamido) butanoic acid with 3,4-methylenedioxyaniline in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in anhydrous DMF.
- Reaction conditions: room temperature (25 °C), 32 hours under inert atmosphere.
- Purification by extraction and column chromatography yields the butyramide compound in 94% yield.
This two-step procedure exemplifies the formation of the butyramido linkage and the methanesulfonanilide framework, which can be adapted for the acridine-substituted analogues by replacing the chlorophenyl group with the acridinylamino substituent.
Alternative Synthetic Approaches
While direct literature on the exact compound is limited, related methanesulfonamide acridine derivatives have been synthesized via:
- Coupling of 4-aminophenylmethanesulfonamide with 9-aminoacridine derivatives using standard amide bond-forming reactions.
- Protection/deprotection strategies to introduce butyramido groups on the acridine nitrogen or side chain.
- Use of carbodiimide-mediated coupling (e.g., EDCI/HOBt) to activate carboxylic acid derivatives of butyric acid for amide bond formation.
An example from US patent US20050148796A1 describes the preparation of methanesulfonamides via esterification, reduction, and lactonization steps, which can be adapted for acridine derivatives with appropriate modifications.
Data Tables Summarizing Preparation Parameters
| Step | Reactants | Conditions | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | N-(3-chlorophenyl)methanesulfonamide + 4-bromobutyric acid ethyl ester + K$$2$$CO$$3$$ | 80 °C, 16 h | DMF | 71 | Base-mediated alkylation |
| 2 | 4-(N-(3-chlorophenyl)methanesulfonamido)butanoic acid + 3,4-methylenedioxyaniline + EDCI + HOBt + DIEA | 25 °C, 32 h | DMF | 94 | Carbodiimide coupling reaction |
Chemical Reactions Analysis
Methanesulfonanilide, 4’-(3-butyramido-9-acridinylamino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound has been investigated for its potential as an anticancer agent.
Medicine: In medicine, Methanesulfonanilide, 4’-(3-butyramido-9-acridinylamino)- is being explored for its potential use in cancer therapy.
Mechanism of Action
The mechanism of action of Methanesulfonanilide, 4’-(3-butyramido-9-acridinylamino)- involves its interaction with DNA. The acridine moiety intercalates into the DNA double helix, disrupting the normal structure and function of the DNA. This interference can inhibit DNA replication and repair, leading to cell death. The compound also targets specific enzymes involved in DNA synthesis, further enhancing its anticancer activity .
Comparison with Similar Compounds
Key Structural Insights:
- Butyramido vs.
- Methanesulfonanilide Modifications : Substitution with bulkier sulfonyl groups (e.g., heptanesulfonyl in ) increases molecular weight and may slow metabolic clearance, while methoxy groups enhance DNA intercalation .
Mechanistic and Pharmacological Comparisons
DNA Binding and Intercalation:
Thiolytic Cleavage and Stability:
Antitumor Efficacy:
- m-AMSA : Demonstrates broad-spectrum antitumor activity in murine leukemia (L1210) models, with an optimal dose of 2.5 µg/mL in vitro .
- Butyramido Analog: Limited direct data, but related 3-substituted analogs show improved potency in L1210 assays. For example, 3-acetamido derivatives exhibit 10-fold higher activity than unsubstituted acridines .
Toxicity and Selectivity
- m-AMSA : Induces dose-dependent cardiotoxicity (QT prolongation) due to KV11.1 channel blockade, a common issue with methanesulfonanilides .
- Butyramido Analog: No direct toxicity data are available, but structural analogs with bulky substituents (e.g., heptanesulfonyl) show reduced cardiac liability due to decreased KV11.1 affinity .
- R-roscovitine: A nontorsadogenic KV11.1 blocker, highlighting that structural modifications can decouple antitumor and arrhythmogenic effects .
Biological Activity
Methanesulfonanilide, 4'-(3-butyramido-9-acridinylamino)- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C16H19N3O2S
- Molecular Weight : 335.41 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
- IUPAC Name : Methanesulfonanilide, 4'-(3-butyramido-9-acridinylamino)-
The compound features a methanesulfonamide group linked to an acridine structure, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Biological Activity Overview
1. Anticancer Properties
Research has indicated that Methanesulfonanilide derivatives exhibit promising anticancer activity. The acridine moiety is particularly noted for its ability to intercalate DNA, disrupting replication and transcription processes.
Case Study Findings:
- A study conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell proliferation in a dose-dependent manner.
- The mechanism was linked to apoptosis induction via the mitochondrial pathway, characterized by increased cytochrome c release and activation of caspases .
2. Antimicrobial Activity
Methanesulfonanilide derivatives have also been evaluated for their antimicrobial properties.
Research Insights:
- In vitro studies revealed that the compound exhibited activity against both Gram-positive and Gram-negative bacteria.
- The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics .
The biological activity of Methanesulfonanilide, 4'-(3-butyramido-9-acridinylamino)- can be attributed to several mechanisms:
- DNA Intercalation : The acridine structure allows for intercalation between DNA base pairs, leading to structural distortion and inhibition of polymerases .
- Enzyme Inhibition : The methanesulfonamide group may interact with various enzymes involved in metabolic pathways, modulating their activity and leading to altered cellular responses .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| Methanesulfonanilide, 4'-(3-butyramido-9-acridinylamino)- | C16H19N3O2S | High | Moderate |
| Methanesulfonanilide, 4'-(9-acridinylamino)- | C20H17N3O2S | Moderate | High |
| 4'-(3-Acetamido-9-acridinylamino)methanesulfonanilide | C18H20N4O2S | Low | High |
Q & A
Q. What are the key structural features of methanesulfonanilide derivatives, and how do they influence biological activity?
Methanesulfonanilides are characterized by a sulfonamide group (-SO₂NH-) linked to an aniline ring and substituted with acridine or other aromatic systems. The 9-acridinylamino moiety and butyramido substituent in this compound are critical for intercalating DNA and modulating enzyme interactions. Structural analogs with halogen (e.g., Cl⁻ or Br⁻) or amino (-NH₂) substitutions exhibit varying toxicity and mutagenicity profiles due to electronic and steric effects . For structural validation, researchers should employ HPLC-MS for purity analysis and X-ray crystallography (if crystalline) or NMR spectroscopy to confirm substituent positions.
Q. How can researchers assess the mutagenic potential of this compound in vitro?
The Ames test (using Salmonella strains) and mammalian cell micronucleus assays are standard methods. Toxicity data for analogs (e.g., 4′-(3-amino-9-acridinylamino)methanesulfonanilide) show mutagenicity at 209 µmol/L in mammalian cell assays, while chloro-substituted derivatives require lower concentrations (23–25 µmol/L) . Always include positive controls (e.g., ethyl methanesulfonate) and validate results with comet assays to detect DNA strand breaks.
Q. What synthetic routes are reported for 9-acridinylamino methanesulfonanilide derivatives?
Synthesis typically involves:
- Step 1 : Acridine ring functionalization via nitration or halogenation.
- Step 2 : Coupling with methanesulfonamide-aniline intermediates using Buchwald-Hartwig amination or Ullmann-type reactions. Substituents (e.g., butyramido groups) are introduced post-coupling via acylation . Purity is optimized via column chromatography (silica gel, CH₂Cl₂/MeOH) and recrystallization.
Advanced Research Questions
Q. How do substituent modifications (e.g., butyramido vs. chloro groups) affect antitumor efficacy and toxicity?
Substituent polarity and steric bulk dictate interactions with biological targets. For example:
- Butyramido : Enhances solubility and may reduce acute toxicity by slowing metabolic activation.
- Chloro : Increases DNA intercalation potency but elevates mutagenic risk (e.g., 4′-(3-chloro-9-acridinylamino)methanesulfonanilide has LC₅₀ = 23 µmol/L vs. 209 µmol/L for the amino analog) . Methodological approach : Use QSAR modeling to correlate logP, Hammett constants, and IC₅₀ values from cytotoxicity assays (e.g., MTT on HeLa cells) .
Q. How can contradictory toxicity data between analogs be resolved in preclinical studies?
Discrepancies (e.g., mutation data for chloro vs. amino derivatives) may arise from assay conditions (e.g., cell type, exposure time). To resolve:
- Replicate assays across multiple cell lines (e.g., CHO vs. HepG2).
- Mechanistic studies : Compare ROS generation (via DCFH-DA staining) and topoisomerase inhibition profiles .
- Metabolite screening : Use LC-MS/MS to identify reactive intermediates (e.g., sulfonic acid derivatives) that may explain toxicity variations .
Q. What experimental strategies optimize pharmacokinetic properties without compromising activity?
- Prodrug design : Mask the sulfonamide group with ester linkages to enhance bioavailability.
- Nanoparticle encapsulation : Use PEGylated liposomes to improve plasma half-life and tumor targeting.
- Metabolic stability assays : Incubate with liver microsomes (human/rat) to identify vulnerable sites for structural modification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
